Biochemical Potency Differentiation: NVP-CGM097 vs. Nutlin-3a and RG7112
NVP-CGM097 binds to human MDM2 with an IC50 of 1.7 nM (TR-FRET assay) and a Ki of 1.3 nM [1]. This represents approximately 4-fold higher potency than Nutlin-3a (IC50 = 8.0 nM) and over 10-fold higher potency than the first-generation clinical MDM2 inhibitor RG7112 (IC50 = 18 nM) .
| Evidence Dimension | Biochemical binding affinity to human MDM2 |
|---|---|
| Target Compound Data | IC50 = 1.7±0.1 nM; Ki = 1.3 nM (TR-FRET assay) |
| Comparator Or Baseline | Nutlin-3a: IC50 = 8.0 nM; RG7112: IC50 = 18 nM |
| Quantified Difference | 4.7-fold more potent than Nutlin-3a; 10.6-fold more potent than RG7112 |
| Conditions | TR-FRET assay measuring disruption of p53-MDM2 protein-protein interaction |
Why This Matters
Superior biochemical potency enables lower working concentrations in in vitro assays, reducing the risk of off-target effects and compound precipitation in cell culture media.
- [1] Holzer, P., et al. (2015). J. Med. Chem., 58(16), 6348–6358. View Source
